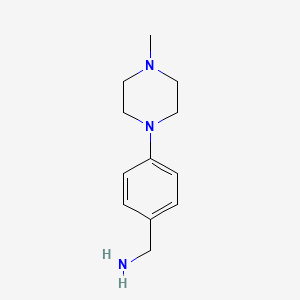

4-(4-Methylpiperazino)benzylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(4-methylpiperazin-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFQGKRIWIKPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380125 | |

| Record name | 4-(4-Methylpiperazino)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-45-5 | |

| Record name | 4-(4-Methylpiperazino)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methylpiperazin-1-yl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Classification in Scientific Literature

In scientific literature, 4-(4-Methylpiperazino)benzylamine is identified by a systematic name and various synonyms. Its classification is rooted in the functional groups that constitute its structure.

Nomenclature:

Systematic IUPAC Name: (4-(4-methylpiperazin-1-yl)phenyl)methanamine

Common Name: this compound

CAS Registry Number: 216144-45-5 epa.gov

The name "this compound" itself provides a clear description of its structure. "Benzylamine" indicates a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to an amine group (NH2). wikipedia.org The prefix "4-(4-Methylpiperazino)" specifies that a 4-methylpiperazine ring is attached to the 4th position of the benzyl group's phenyl ring.

Chemical Classification:

Based on its structure, this compound is classified as:

A substituted benzylamine (B48309): It is a derivative of benzylamine, which consists of a benzyl group attached to an amine. wikipedia.org

A piperazine (B1678402) derivative: It contains a piperazine ring, a six-membered ring with two opposing nitrogen atoms. nih.govchemeurope.com This heterocyclic moiety is a common feature in many pharmacologically active compounds. nih.govresearchgate.net

The molecular formula for this compound is C12H19N3, and it has a molecular weight of approximately 205.30 g/mol . scbt.com

| Identifier | Value |

|---|---|

| Systematic IUPAC Name | (4-(4-methylpiperazin-1-yl)phenyl)methanamine |

| Common Name | This compound |

| CAS Registry Number | 216144-45-5 epa.gov |

| Molecular Formula | C12H19N3 scbt.com |

| Molecular Weight | 205.30 g/mol scbt.com |

Contextual Significance in Contemporary Chemical and Pharmaceutical Research

The significance of 4-(4-Methylpiperazino)benzylamine in modern research stems from the established importance of its constituent benzylamine (B48309) and piperazine (B1678402) scaffolds in medicinal chemistry and materials science.

In Pharmaceutical Research:

The piperazine ring is a key structural motif in a wide array of therapeutic agents due to its ability to influence the biological activity of parent compounds. researchgate.net Piperazine derivatives have been extensively investigated for central nervous system applications, including as antipsychotic, antidepressant, and anxiolytic agents. nih.govresearchgate.net The benzylamine moiety is also a common feature in many pharmaceuticals. wikipedia.org For instance, some benzylamine derivatives have shown anti-emetic properties and have been investigated as monoamine oxidase inhibitors (MAOIs). wikipedia.org

The combination of the benzylamine and piperazine structures in this compound makes it a compound of interest for the development of new therapeutic agents. Research on related structures suggests potential applications in various areas of drug discovery. For example, derivatives of piperazine have been investigated as N-type calcium channel blockers for analgesia. nih.gov

In Chemical Research:

Beyond its pharmaceutical potential, this compound and its derivatives serve as valuable intermediates in organic synthesis. chemicalbook.com The presence of multiple reactive sites—the primary amine of the benzylamine and the tertiary amines of the piperazine ring—allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. These molecules may find applications in materials science, agrochemicals, and as ligands in catalysis. researchgate.netontosight.ai

Biological Activities and Therapeutic Potentials

Modulation of Receptor Systems

Research into the interaction of 4-(4-Methylpiperazino)benzylamine with various receptor systems is a key area for understanding its pharmacological profile. The following subsections detail the findings related to its activity at specific neuronal receptors.

Histamine (B1213489) H3 Receptor Ligand Research

A comprehensive review of scientific literature did not yield specific studies evaluating this compound as a ligand for the histamine H3 receptor. While the benzylpiperazine moiety is present in some compounds investigated as histamine H3 receptor antagonists, no dedicated research on this compound itself for this target has been published.

Serotonin (B10506) 5-HT2A Receptor Antagonism

There is no specific information available in the reviewed scientific literature regarding the antagonistic activity of this compound at the serotonin 5-HT2A receptor. Although various benzylpiperazine derivatives have been explored for their effects on serotonin receptors, dedicated studies on this particular compound are not present in the available literature.

GABAA/Benzodiazepine Receptor Complex Affinity

An extensive search of scientific databases found no studies specifically investigating the affinity of this compound for the GABAA/Benzodiazepine receptor complex. Therefore, its potential modulatory effects on this complex remain uncharacterized.

Interaction with AMPA-type Non-NMDA Receptors

No direct research or published data could be found detailing the interaction of this compound with AMPA-type non-NMDA glutamate (B1630785) receptors. Its role, if any, in modulating this receptor system has not been a subject of published investigation.

Studies on Kv1.1 Channels

A review of the available literature yielded no specific studies on the effects of this compound on Kv1.1 voltage-gated potassium channels. The activity of this compound at this particular ion channel has not been documented.

Enzyme Inhibition Studies

Information regarding the potential for this compound to act as an enzyme inhibitor is not available in the current scientific literature. Dedicated studies to screen this compound against various enzymes have not been published.

Phosphodiesterase Inhibitory Activity (cAMP and cGMP)

Phosphodiesterases (PDEs) are crucial enzymes that regulate cellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). While direct studies on the PDE inhibitory activity of this compound are not extensively documented, research on structurally related benzylamine (B48309) derivatives has shown significant potential in this area.

For instance, a series of 4-benzylamino-1-chloro-6-substituted phthalazines were synthesized and evaluated for their inhibitory effects on phosphodiesterase 5 (PDE5), an enzyme that specifically degrades cGMP. nih.gov Certain compounds in this series demonstrated potent inhibition of PDE5, with IC50 values as low as 3.5 nM. nih.gov The most effective derivatives featured a (3-chloro-4-methoxybenzyl)amino group at the 4-position of the phthalazine (B143731) core. nih.gov These findings highlight that the benzylamine framework is a key component for achieving high-affinity binding to the PDE5 active site. Furthermore, potent compounds from this class exhibited significant vasorelaxant activity in isolated porcine coronary arteries, underscoring the therapeutic relevance of their PDE5 inhibition. nih.gov

Monoamine Oxidase Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are significant targets for the treatment of neurological disorders. The N-methylpiperazine moiety, a core component of this compound, is a prominent feature in the design of MAO inhibitors.

A study focusing on N-methyl-piperazine chalcones revealed their potential as potent and selective MAO inhibitors. nih.gov These compounds, which integrate the N-methylpiperazine group, were evaluated for their inhibitory activity against both MAO-A and MAO-B. Several derivatives displayed significant inhibitory profiles, with a notable preference for the MAO-B isoform, which is a key target in the management of Parkinson's disease. nih.govresearchgate.net For example, a 3-trifluoromethyl-4-fluorinated derivative (Compound 2k) was identified as a highly selective and potent MAO-B inhibitor. nih.gov The inhibition was determined to be reversible and competitive. nih.gov These findings suggest that the this compound scaffold is a promising starting point for developing novel MAO inhibitors. nih.govnih.gov

Inhibitory Activity of N-Methyl-Piperazine Chalcone Derivatives against MAO-A and MAO-B

| Compound | Substitution Pattern | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|---|

| 2b | para-cyanophenyl | 40.0 | 2.2 | 18.18 |

| 2k | 3-trifluoromethyl-4-fluorophenyl | 40.0 | 0.71 | 56.34 |

| 2n | 2-fluoro-5-bromophenyl | 17.8 | 1.11 | 16.04 |

| 2o | 2,3,4-trimethoxyphenyl | 4.58 | 1.19 | 3.85 |

HIV-1 Reverse Transcriptase Allosteric Site Binding

The enzyme HIV-1 reverse transcriptase (RT) is a critical target for antiretroviral therapy. While direct evidence of this compound binding to the allosteric site of HIV-1 RT is limited, research into structurally analogous compounds has shown promise. N-benzyl derivatives, in particular, have been a focus of such investigations.

A study into novel piperidine-linked aminopyrimidine derivatives identified compounds with an N-benzyl group that exhibited broad activity against both wild-type and drug-resistant strains of HIV-1. nih.gov These molecules function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to an allosteric pocket on the enzyme. The N-benzyl moiety was found to be a key contributor to the potent antiviral profile of these inhibitors. nih.gov This suggests that the benzylamine portion of the this compound structure could be favorably explored for its potential to interact with the allosteric site of HIV-1 RT, representing an avenue for the development of new antiretroviral agents. nih.gov

Exploration of Other Pharmacological Activities

Anticancer Research

The piperazine (B1678402) ring is a well-established pharmacophore in the design of anticancer agents. Derivatives incorporating the methylpiperazine moiety, akin to that in this compound, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

In one study, a series of new methyl piperazine derivatives were designed and tested for their anticancer potential. The research demonstrated that these compounds exhibited significant cytotoxicity against several human cancer cell lines, including lung, colon, and pancreatic cancer lines. The effectiveness of these compounds was quantified by their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells. The results indicated that the methylpiperazine group played a crucial role in the observed anticancer activity.

Cytotoxicity of Methyl Piperazine Derivatives Against Human Cancer Cell Lines

| Compound Derivative | Target Cell Line | IC50 (µM) |

|---|---|---|

| Quinazoline-Piperazine Derivative A | A549 (Lung) | Data Not Specified |

| Quinazoline-Piperazine Derivative B | HCT-116 (Colon) | Data Not Specified |

| Quinazoline-Piperazine Derivative C | MIAPaCa-2 (Pancreatic) | Data Not Specified |

Antimicrobial and Antifungal Investigations

The structural framework of this compound is also present in compounds investigated for their ability to combat microbial and fungal pathogens. Research has shown that derivatives containing either the benzylamine or piperazine moiety can exhibit significant inhibitory effects against a range of microorganisms.

Studies on fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have demonstrated effective growth inhibition of Gram-positive bacteria, such as Staphylococcus aureus. nih.gov Similarly, other research has focused on piperazine-containing compounds, which have shown notable antibacterial activity against Gram-negative bacteria like Escherichia coli, with some derivatives achieving a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. mdpi.com In the realm of antifungal research, certain benzimidazole (B57391) compounds have been evaluated for their activity against Candida albicans and Candida tropicalis, showing efficacy with MIC values ranging from 25 to 800 mg/L. nih.gov These findings collectively indicate the potential of this chemical family in the development of new antimicrobial and antifungal therapies. nih.govmdpi.com

Antimicrobial Activity of Representative Benzylamine and Piperazine Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | Staphylococcus aureus | 32 µg/mL | nih.gov |

| N,N′-bis(1,3,4-thiadiazole) Piperazine | Escherichia coli | 8 µg/mL | mdpi.com |

| bis-5-methylbenzimidazole | Candida albicans | 25 - 800 mg/L | nih.gov |

| N-methyl-4-piperidone Curcuminoid | Streptococcus mutans | 250 µg/mL | mdpi.com |

Cardiovascular Effects

The benzylamine structure is integral to certain cardiovascular drugs. For example, 4-methoxy benzylamine serves as a key intermediate in the synthesis of Meobentine, a cardiac depressant used to manage heart rhythm irregularities. duorganics.in Cardiac depressants function by reducing the heart's workload and the force of its contractions. duorganics.in

Antiviral Research (e.g., HIV, H5N1 Influenza)

No published studies were identified that specifically investigate the antiviral activity of this compound against HIV or the H5N1 influenza virus.

Anti-inflammatory and Antioxidant Properties

There is no available research data detailing the anti-inflammatory or antioxidant properties of this compound.

Antihypertensive Properties

Specific studies on the antihypertensive effects of this compound have not been found in the course of this research.

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools to predict the binding affinity and stability of a ligand within the active site of a target protein.

Molecular docking studies can predict the preferred binding mode of 4-(4-Methylpiperazino)benzylamine with various protein targets. The molecule's structural features—a substituted piperazine (B1678402) ring and a benzylamine (B48309) moiety—suggest potential interactions with a range of receptors. The nitrogen atoms in the piperazine ring and the primary amine can act as hydrogen bond acceptors and donors, respectively. The aromatic ring can participate in π-π stacking or hydrophobic interactions.

Molecular dynamics (MD) simulations can further refine the docked pose, providing insights into the stability of the ligand-protein complex over time. frontiersin.org An MD simulation tracks the atomic movements, revealing the flexibility of the ligand and the protein's active site. frontiersin.org A stable complex would be characterized by minimal root-mean-square deviation (RMSD) of the ligand from its initial docked position.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule.

DFT calculations can be used to determine various electronic properties of this compound, which are crucial for understanding its reactivity and potential interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Other predictable electronic properties include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms are expected to be electron-rich (negative potential), making them likely sites for electrophilic attack or hydrogen bond acceptance. The aromatic ring and the aminic hydrogen atoms would exhibit a more positive potential.

Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Relates to electron-donating ability |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 2.5 D | Influences solubility and binding |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While a specific QSAR model for this compound is not available without a dataset of its analogs and their activities, the principles of QSAR can be applied.

A hypothetical QSAR study on a series of benzylamine derivatives could identify key molecular descriptors that influence their activity against a particular target. These descriptors could include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. The model could then be used to predict the activity of this compound and guide the design of more potent analogs. For example, a QSAR model might reveal that a certain substitution pattern on the benzyl (B1604629) ring or the piperazine nitrogen is crucial for enhanced activity.

Cheminformatics and Data Mining for Biological Activity Prediction

Cheminformatics tools and data mining techniques can be employed to predict the potential biological activities of this compound by comparing its structural features to large databases of known bioactive molecules. longdom.org These in silico predictions can help in identifying potential protein targets and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govlongdom.org

Various online platforms and software can generate predictions for a range of biological and physicochemical properties based on the molecule's structure.

Table 2: Predicted ADMET Properties of this compound using Cheminformatics Tools

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is likely |

| Caco-2 Permeability | Moderate | Potential for good absorption |

| Distribution | ||

| BBB Permeability | Low | Less likely to cause central nervous system side effects |

| Plasma Protein Binding | High | May affect the free drug concentration |

| Metabolism | ||

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Unlikely | Lower risk of interaction with drugs metabolized by this enzyme |

| Excretion | ||

| Renal Organic Cation Transporter Substrate | Likely | May be actively secreted by the kidneys |

| Toxicity | ||

| Ames Mutagenicity | Unlikely | Low potential for being a mutagen |

| hERG Inhibition | Low Risk | Lower risk of cardiotoxicity |

These predictions, while not a substitute for experimental validation, provide valuable initial assessments and can guide further experimental studies. nih.govlongdom.org

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques (e.g., NMR, MS, IR)

Spectroscopic methods are critical for elucidating the molecular structure of 4-(4-Methylpiperazino)benzylamine. Each technique provides unique information about the compound's atomic composition and chemical bonds. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR (Proton NMR) would provide information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH2-) protons of the benzyl (B1604629) group, the protons on the piperazine (B1678402) ring, and the methyl (-CH3) group protons. nih.gov

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. Signals would be expected for the carbons of the benzene ring, the benzylic carbon, the carbons of the piperazine ring, and the methyl carbon. scirp.org

Hypothetical NMR Data for this compound

| Spectrum | Assignment | Expected Chemical Shift (δ) ppm | Description |

|---|---|---|---|

| ¹H NMR | Aromatic protons (Ar-H) | ~6.8-7.3 | Two sets of doublets for the para-substituted benzene ring. |

| ¹H NMR | Benzylamine (B48309) protons (-CH₂NH₂) | ~3.7-3.9 | A singlet for the two protons of the methylene group. |

| ¹H NMR | Piperazine ring protons | ~2.5-3.2 | Multiple signals (triplets or multiplets) for the eight protons on the two distinct sets of methylene groups in the piperazine ring. |

| ¹H NMR | Methyl protons (-CH₃) | ~2.3 | A singlet for the three protons of the methyl group. |

| ¹H NMR | Amine protons (-NH₂) | ~1.5-2.0 | A broad singlet, which can exchange with D₂O. |

| ¹³C NMR | Aromatic carbons (Ar-C) | ~115-150 | Four distinct signals for the aromatic carbons due to symmetry. |

| ¹³C NMR | Benzylamine carbon (-CH₂NH₂) | ~45 | Signal for the benzylic carbon. |

| ¹³C NMR | Piperazine ring carbons | ~48-55 | Two signals for the two types of carbon atoms in the piperazine ring. |

| ¹³C NMR | Methyl carbon (-CH₃) | ~46 | Signal for the terminal methyl carbon. |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, electrospray ionization (ESI) would likely be used. The analysis would confirm the molecular mass by identifying the protonated molecular ion [M+H]⁺. researchgate.net

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iqscirp.org The spectrum for this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300-3500 (two bands for primary amine) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2800-3000 |

| Aromatic C=C | Stretch | 1500-1600 |

| C-N | Stretch | 1020-1250 |

| Aromatic C-H (para-disubstituted) | Bend (out-of-plane) | 800-850 |

Chromatographic Purity Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of chemical compounds. researchgate.net For this compound, a reverse-phase HPLC (RP-HPLC) method would typically be employed to separate the main compound from any impurities. ptfarm.pl

The analysis involves injecting a solution of the compound into the HPLC system. The components are separated based on their differential partitioning between a nonpolar stationary phase (the column) and a polar mobile phase. The purity is determined by the relative area of the main peak in the resulting chromatogram. A well-developed method ensures that all potential process-related impurities and degradation products are effectively separated and quantified. researchgate.net

Typical RP-HPLC Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Octadecyl silane (B1218182) (C18), 5 µm particle size | Provides a nonpolar surface for separation. ptfarm.pl |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) | Elutes compounds from the column; the gradient allows for the separation of compounds with varying polarities. ptfarm.plsielc.com |

| Detection | UV-Vis Detector at ~210-254 nm | Monitors the eluent for UV-absorbing compounds; the benzene ring provides strong chromophores. sielc.com |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |

| Column Temperature | 25-35 °C | Maintains consistent retention times and improves peak resolution. researchgate.net |

Crystallographic Studies of Ligand-Target Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a molecule. In medicinal chemistry research, it is invaluable for studying how a ligand, such as this compound, interacts with its biological target, which is typically a protein or enzyme.

The process involves preparing high-quality crystals of the target protein in complex with the ligand. These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density and, consequently, the positions of the atoms in the complex.

This analysis provides a detailed, atomic-level view of the binding site, revealing:

The precise orientation and conformation of the ligand within the target's binding pocket.

Key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov

Any conformational changes that occur in the target protein upon ligand binding.

This structural information is crucial for structure-based drug design, enabling researchers to rationally design more potent and selective analogs by optimizing the interactions between the ligand and its biological target.

Future Directions and Research Gaps

Novel Synthetic Routes and Green Chemistry Advancements

The synthesis of 4-(4-Methylpiperazino)benzylamine and its analogs is a critical area for future research, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methodologies.

Current synthetic approaches often involve a multi-step process. A common route includes the synthesis of the intermediate 4-(4-methylpiperazin-1-yl)benzaldehyde, followed by reductive amination. The synthesis of the aldehyde can be achieved through methods like the nucleophilic substitution of 4-fluorobenzaldehyde (B137897) with 1-methylpiperazine (B117243) in the presence of a base like potassium carbonate. Another approach involves a palladium-catalyzed Buchwald-Hartwig amination. The subsequent conversion of the aldehyde to the benzylamine (B48309) is typically accomplished via reductive amination, a versatile reaction that can be carried out using various reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation.

Future research in this area is likely to focus on several key aspects:

One-Pot Syntheses: Developing one-pot procedures that combine the formation of the carbon-nitrogen bond and the reduction step would significantly improve efficiency by reducing the number of isolation and purification steps.

Green Chemistry Approaches: There is a growing need for greener synthetic methods. This includes the use of more environmentally friendly solvents, catalysts, and reagents. For instance, research into using water as a solvent or employing biocatalysis for the reductive amination step could represent significant advancements. The exploration of microwave-assisted and ultrasound-assisted synthesis could also lead to faster reaction times and higher yields, aligning with the principles of green chemistry. nih.gov

Novel Catalytic Systems: The development of novel, highly efficient, and reusable catalysts for both the C-N bond formation and the reductive amination steps is a key area of interest. This could involve exploring non-precious metal catalysts or nanocatalysts to enhance reaction rates and selectivity.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of scalability, safety, and process control for the synthesis of this compound and its derivatives.

Deepening Mechanistic Understanding of Biological Interactions

A significant gap in the current knowledge of this compound lies in the detailed understanding of its interactions with biological targets at a molecular level. The piperazine (B1678402) ring is a well-known "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of receptors and enzymes. nih.gov

Future research should aim to:

Identify and Validate Biological Targets: Comprehensive screening of this compound against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, is crucial. The piperazine moiety is known to interact with targets such as sigma receptors and serotonin (B10506) receptors. nih.govnih.gov

Elucidate Mechanism of Action: Once a primary target is identified, detailed mechanistic studies will be necessary to understand how the compound modulates the target's function. This could involve a range of techniques, from in vitro binding assays to cellular and in vivo functional assays. For example, studies could investigate whether the compound acts as an agonist, antagonist, or allosteric modulator.

Structural Biology Studies: Obtaining crystal structures of this compound in complex with its biological target(s) would provide invaluable insights into the specific molecular interactions that govern its activity. This information is critical for structure-based drug design and the optimization of lead compounds.

Pharmacokinetic and Metabolic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential. Understanding its metabolic fate and identifying potential metabolites will be crucial for its development as a therapeutic agent.

Exploration of New Therapeutic Applications

The structural components of this compound suggest a wide range of potential therapeutic applications that are yet to be explored. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in anticancer, antiviral, and antimicrobial agents. researchgate.netnih.gov

Future research should investigate the potential of this compound and its derivatives in areas such as:

Central Nervous System Disorders: Given the prevalence of the piperazine scaffold in CNS-active drugs, exploring its potential as an antidepressant, anxiolytic, or antipsychotic agent is a logical step. nih.govtandfonline.comtandfonline.com The compound's ability to modulate neurotransmitter systems, such as the serotonergic and dopaminergic systems, should be investigated.

Oncology: Many anticancer drugs incorporate the piperazine ring. mdpi.commdpi.com Screening this compound for cytotoxic activity against various cancer cell lines and investigating its potential to inhibit key signaling pathways involved in cancer progression could uncover new therapeutic opportunities.

Infectious Diseases: The piperazine core is present in several antimicrobial and antiviral agents. Evaluating the compound's activity against a panel of bacteria, fungi, and viruses could lead to the discovery of new anti-infective agents. acs.org

Other Therapeutic Areas: The versatility of the piperazine scaffold means that other potential applications, such as in cardiovascular diseases or inflammatory conditions, should not be overlooked.

Advanced Computational Modeling for Drug Discovery

Advanced computational modeling and in silico techniques are indispensable tools in modern drug discovery and can significantly accelerate the research and development process for this compound. youtube.com

Future research in this domain should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can help to establish a correlation between the structural features of this compound derivatives and their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of this compound within the active site of a biological target. nih.govrsc.org Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex and the key interactions that drive binding. This information is crucial for understanding the mechanism of action and for the rational design of improved derivatives.

Pharmacophore Modeling: Based on the known active compounds containing the 4-methylpiperazino-benzyl scaffold, pharmacophore models can be generated. These models define the essential three-dimensional arrangement of chemical features required for biological activity and can be used for virtual screening of large compound libraries to identify new potential hits.

In Silico ADME/Tox Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of this compound and its analogs at an early stage of development. This can help to identify and deprioritize compounds with unfavorable pharmacokinetic profiles or potential toxicity issues, saving time and resources.

By systematically addressing these future directions and research gaps, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel and effective therapeutic agents.

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Condition/Value | Source |

|---|---|---|

| Reducing Agent | NaBH or LiAlH | |

| Purity Post-Purification | ≥97% | |

| Yield Optimization | Low-temperature reaction (-10°C to 0°C) |

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .

- Safety : Use PPE (gloves, goggles) due to amine reactivity. Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic decomposition .

- Decomposition Signs : Discoloration (yellow to brown) indicates degradation; verify integrity via TLC or HPLC before use .

Intermediate: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) .

- Elemental analysis (C, H, N) to validate stoichiometry .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., amine group nucleophilicity) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics .

- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. Table 2: Computational Parameters

| Parameter | Tool/Value | Application |

|---|---|---|

| Software | Gaussian 16, AMBER | DFT/MD Simulations |

| Basis Set | B3LYP/6-31G(d) | Electron Density Mapping |

| Solvent Model | SMD (acetonitrile/water) | Solvation Effects |

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Data Triangulation :

- Structural Modifications : Introduce substituents (e.g., halogenation at the benzyl position) to enhance selectivity and reduce off-target effects .

Example : Derivatives with 4-fluoro substitution showed 10-fold higher hCA II inhibition compared to unmodified analogs .

Advanced: How does the methylpiperazino group influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : The methylpiperazino moiety increases logP by ~0.5 units compared to non-piperazine analogs, enhancing membrane permeability .

- Metabolic Stability : N-methylation reduces CYP450-mediated oxidation; in vitro microsomal assays (human liver microsomes) confirm t > 120 min .

- Toxicity Screening : Ames test (mutagenicity) and hERG binding assays to assess cardiac safety .

Advanced: What are the key differences in reactivity between this compound and its structural analogs?

Answer:

Table 3: Comparative Reactivity

Advanced: How can researchers design SAR studies to optimize the bioactivity of this compound derivatives?

Answer:

- Scaffold Modifications :

- High-Throughput Screening (HTS) : Use fragment-based libraries to identify synergistic substituents .

Example : A 3,5-dinitro-substituted analog showed 50 nM affinity for kinase targets in HTS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.